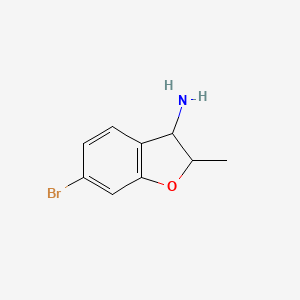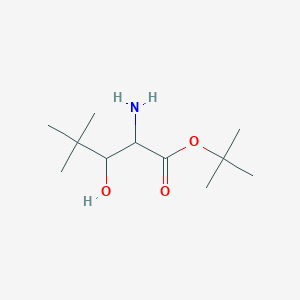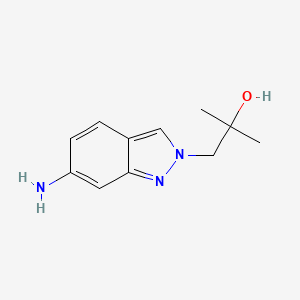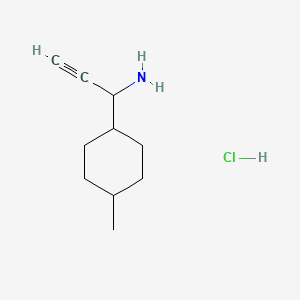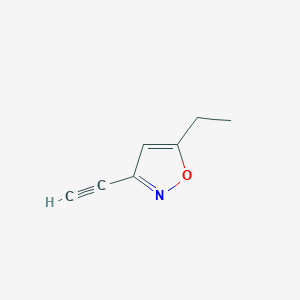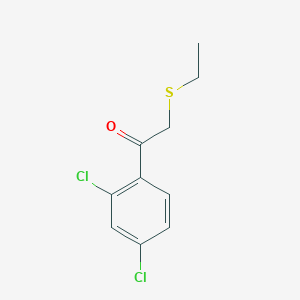
1-(2,4-Dichlorophenyl)-2-(ethylthio)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichlorophenyl)-2-(ethylthio)ethan-1-one is an organic compound characterized by the presence of a dichlorophenyl group and an ethylthio group attached to an ethanone backbone
Méthodes De Préparation
The synthesis of 1-(2,4-Dichlorophenyl)-2-(ethylthio)ethan-1-one typically involves the reaction of 2,4-dichlorobenzaldehyde with ethyl mercaptan in the presence of a base, followed by oxidation to form the desired ethanone. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions to increase yield and purity, and implementing safety measures to handle the reagents and products.
Analyse Des Réactions Chimiques
1-(2,4-Dichlorophenyl)-2-(ethylthio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ethanone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(2,4-Dichlorophenyl)-2-(ethylthio)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-(ethylthio)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenyl group and ethylthio group contribute to its reactivity and ability to interact with biological molecules. These interactions can lead to the inhibition of enzymes, disruption of cell membranes, or interference with metabolic pathways, resulting in its observed biological effects.
Comparaison Avec Des Composés Similaires
1-(2,4-Dichlorophenyl)-2-(ethylthio)ethan-1-one can be compared with similar compounds such as:
1-(2,4-Dichlorophenyl)-2-(methylthio)ethan-1-one: This compound has a methylthio group instead of an ethylthio group, which may affect its reactivity and biological activity.
1-(2,4-Dichlorophenyl)-2-(phenylthio)ethan-1-one: The presence of a phenylthio group introduces additional aromatic interactions, potentially altering its chemical and biological properties.
1-(2,4-Dichlorophenyl)-2-(hydroxy)ethan-1-one: The hydroxy group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H10Cl2OS |
|---|---|
Poids moléculaire |
249.16 g/mol |
Nom IUPAC |
1-(2,4-dichlorophenyl)-2-ethylsulfanylethanone |
InChI |
InChI=1S/C10H10Cl2OS/c1-2-14-6-10(13)8-4-3-7(11)5-9(8)12/h3-5H,2,6H2,1H3 |
Clé InChI |
HCNVMNFHHMKETG-UHFFFAOYSA-N |
SMILES canonique |
CCSCC(=O)C1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine](/img/structure/B13485189.png)

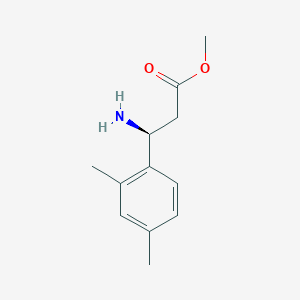
![5'-Ethyl-2'-methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13485207.png)
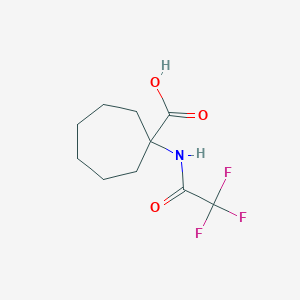

![tert-butyl N-({5-methyl-2,5-diazabicyclo[2.2.1]heptan-1-yl}methyl)carbamate](/img/structure/B13485219.png)
![3-[1-(Aminomethyl)cyclopentyl]propan-1-ol](/img/structure/B13485230.png)
![2-{2,4-Dioxo-1,3-diazaspiro[4.5]decan-6-yl}acetic acid](/img/structure/B13485238.png)
